molecular formula C22H19N3O2 B12418004 Pdk4-IN-1

Pdk4-IN-1

Cat. No.: B12418004
M. Wt: 357.4 g/mol
InChI Key: RUCYSQLKCYBLDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pdk4-IN-1 is synthesized through a series of chemical reactions involving anthraquinone derivatives. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared using standard organic synthesis techniques, including condensation reactions, cyclization, and purification steps .

Industrial Production Methods

The industrial production of this compound involves large-scale organic synthesis processes. These processes are optimized for high yield and purity, ensuring that the compound meets the required specifications for scientific research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Pdk4-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

Pdk4-IN-1 exerts its effects by inhibiting the activity of pyruvate dehydrogenase kinase 4. This inhibition prevents the phosphorylation of the pyruvate dehydrogenase complex, thereby maintaining its active form. As a result, the conversion of pyruvate to acetyl coenzyme A is enhanced, leading to increased cellular energy production through the tricarboxylic acid cycle . The molecular targets and pathways involved include the pyruvate dehydrogenase complex and various signaling pathways regulating cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pdk4-IN-1 include other pyruvate dehydrogenase kinase inhibitors such as:

Uniqueness

This compound is unique due to its high potency and oral bioavailability. It has a lower IC50 value compared to other inhibitors, making it more effective at lower concentrations. Additionally, its ability to induce apoptosis and inhibit cellular proliferation distinguishes it from other similar compounds .

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

1-(1-piperidin-4-ylpyrazol-4-yl)anthracene-9,10-dione

InChI

InChI=1S/C22H19N3O2/c26-21-17-4-1-2-5-18(17)22(27)20-16(6-3-7-19(20)21)14-12-24-25(13-14)15-8-10-23-11-9-15/h1-7,12-13,15,23H,8-11H2

InChI Key

RUCYSQLKCYBLDW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=C(C=N2)C3=C4C(=CC=C3)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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